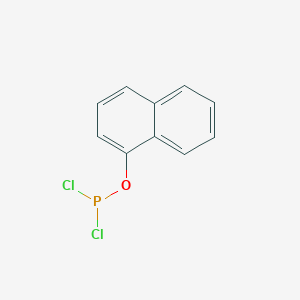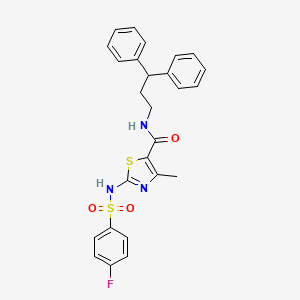
1,6-Diiodopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diiodopyrene is an organic compound with the molecular formula C16H8I2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where two iodine atoms are substituted at the 1 and 6 positions of the pyrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diiodopyrene can be synthesized through the iodination of pyrene. One common method involves the reaction of pyrene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diiodopyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atoms with various aryl or alkyl groups.
Oxidizing Agents: Nitric acid or other strong oxidizers can be used to introduce additional functional groups or modify the pyrene core.
Major Products
Substituted Pyrenes: Products of substitution reactions include various aryl- or alkyl-substituted pyrenes, which have applications in organic electronics and materials science.
Aplicaciones Científicas De Investigación
1,6-Diiodopyrene has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other materials with interesting electronic properties.
Organic Electronics: The compound is a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Fluorescence Sensing: Derivatives of this compound are used in the development of sensors for detecting various analytes through fluorescence quenching.
Mecanismo De Acción
The mechanism of action of 1,6-Diiodopyrene in its applications is primarily based on its ability to participate in electronic interactions and form stable conjugated systems. The iodine atoms can be replaced with other functional groups, allowing for the fine-tuning of the compound’s electronic properties. This makes it a versatile building block for various advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dibromopyrene: Similar to 1,6-Diiodopyrene but with bromine atoms instead of iodine. It is used in similar applications but may have different reactivity and electronic properties.
1,8-Diiodopyrene: Another isomer where the iodine atoms are at the 1 and 8 positions. This compound may have different steric and electronic characteristics.
Uniqueness
This compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful for certain applications in materials science and organic electronics where precise control over molecular structure is essential.
Propiedades
Fórmula molecular |
C16H8I2 |
|---|---|
Peso molecular |
454.04 g/mol |
Nombre IUPAC |
1,6-diiodopyrene |
InChI |
InChI=1S/C16H8I2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H |
Clave InChI |
RDUOAJWZBFZFLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)






